Neurodye DiBAC4(5)
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Overview
Description
Neurodye DiBAC4(5), also known as Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, is a sensitive membrane potential probe. It is widely used in scientific research to measure changes in cell membrane potential. This compound is particularly valuable due to its longer excitation and emission wavelengths, making it suitable for various fluorescence-based applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neurodye DiBAC4(5) involves the reaction of 1,3-dibutylbarbituric acid with pentamethine oxonol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the use of organic solvents such as dimethyl sulfoxide (DMSO) and requires careful handling to avoid exposure to light and moisture .
Industrial Production Methods
Industrial production of Neurodye DiBAC4(5) follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at low temperatures and protected from light to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Neurodye DiBAC4(5) primarily undergoes reactions related to its role as a membrane potential probe. These include:
Oxidation and Reduction: The compound can participate in redox reactions, which are essential for its function as a voltage-sensitive dye.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving Neurodye DiBAC4(5) include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Organic solvents like DMSO are commonly used.
Major Products Formed
The major products formed from reactions involving Neurodye DiBAC4(5) depend on the specific reaction conditions. For example, oxidation reactions may result in the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Neurodye DiBAC4(5) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study membrane potential changes in various chemical systems.
Biology: Employed in cell biology to monitor changes in
Biological Activity
Neurodye DiBAC4(5) is a fluorescent voltage-sensitive dye widely used in research to monitor membrane potential changes in various cell types, particularly in neuronal studies. This compound is known for its ability to provide real-time insights into the bioelectrical activities of cells, making it an invaluable tool in neuroscience and cellular biology.
- Chemical Name : Bis-(1,3-dibutylbarbituric acid) trimethine oxonol
- Molecular Formula : C₁₈H₃₃N₃O₆S
- Molecular Weight : 385.54 g/mol
- Solubility : Soluble in organic solvents and water
DiBAC4(5) operates based on its ability to accumulate in the cell membrane in response to changes in membrane potential. When the membrane is depolarized, the dye enters the cell, increasing its fluorescence intensity. Conversely, during hyperpolarization, the dye exits the cell, resulting in decreased fluorescence. This property allows researchers to visualize and quantify changes in membrane potential dynamically.
Table 1: Comparison of Voltage-Sensitive Dyes
Dye | Mechanism | Membrane Localization | Typical Applications |
---|---|---|---|
DiBAC4(5) | Accumulates in depolarized membranes | Plasma membrane | Neuronal signaling studies |
TMRM | Accumulates in negatively polarized mitochondria | Mitochondria | Mitochondrial studies |
DiBAC4(3) | Similar to DiBAC4(5) but with different sensitivity | Plasma membrane | Cell viability assays |
Neuronal Applications
DiBAC4(5) has been extensively used to study neuronal signaling. In a recent study involving yeast cells (Saccharomyces cerevisiae), researchers demonstrated that electric stimulation could induce significant changes in plasma membrane potential, which were effectively monitored using DiBAC4(5). The results indicated that a 2.5-second electric stimulation led to hyperpolarization lasting up to 20 minutes, showcasing the dye's efficacy in tracking rapid bioelectrical changes .
Case Study: Membrane Potential Dynamics
A study published in Nature explored the dynamics of membrane potential using DiBAC4(5). The researchers found that upon electric stimulation, there was a marked increase in fluorescence intensity, indicating depolarization. This study highlighted DiBAC4(5)'s role not only as a monitoring tool but also as a means to understand cellular responses to external stimuli .
Table 2: Experimental Findings on DiBAC4(5)
Research Findings
Recent findings have established that DiBAC4(5) is not only effective for studying neuronal dynamics but also applicable in various other biological contexts:
- Cardiac Cells : Used to monitor action potentials and ion channel activity.
- Cancer Research : Evaluating membrane potential alterations related to tumorigenesis.
- Toxicology : Assessing cellular responses to toxic agents through changes in membrane potential.
Properties
IUPAC Name |
1,3-dibutyl-5-[5-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N4O6/c1-5-9-18-30-24(34)22(25(35)31(28(30)38)19-10-6-2)16-14-13-15-17-23-26(36)32(20-11-7-3)29(39)33(27(23)37)21-12-8-4/h13-17,22H,5-12,18-21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFIBXZWFVQCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.